molecular formula C11H8BrN3O3 B7560147 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine

5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine

Cat. No. B7560147
M. Wt: 310.10 g/mol
InChI Key: BURYTRZRYJVFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine is a chemical compound that belongs to the pyridine family. It is commonly used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have a high affinity for certain protein targets, which makes it a valuable tool in drug discovery.
Biochemical and Physiological Effects
5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine is its high purity and yield. This makes it an ideal compound for use in lab experiments. Additionally, its unique properties make it a valuable tool in drug discovery and biological research. However, one of the limitations of this compound is its high cost, which can limit its use in certain research areas.

Future Directions

There are several future directions for research on 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine. One area of research is the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of the compound. Finally, there is a need for more research on the potential therapeutic applications of 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine in the treatment of various diseases.
Conclusion
In conclusion, 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine is a valuable compound in scientific research. Its unique properties make it an ideal tool in drug discovery and biological research. While there are limitations to its use, the future directions for research on this compound are promising. With further research, the potential therapeutic applications of 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine may be realized.

Synthesis Methods

The synthesis of 5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine involves the reaction of 2-(6-methylpyridin-3-yl)oxy-5-nitropyridine with bromine. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other chemical compounds. It is also used as a reference standard in analytical chemistry. Additionally, it is used as a research tool in the study of biological systems and drug discovery.

properties

IUPAC Name

5-bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c1-7-2-3-9(6-13-7)18-11-10(15(16)17)4-8(12)5-14-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURYTRZRYJVFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(6-methylpyridin-3-yl)oxy-3-nitropyridine

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